(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
Overview
Description
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C10H14N2O . It is characterized by a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (6-(Pyrrolidin-1-yl)pyridin-3-yl)aldehyde or (6-(Pyrrolidin-1-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-(Pyrrolidin-1-yl)piperidin-3-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: In organic synthesis, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The pyrrolidine ring is known for its bioactivity, and the methanol group can be modified to enhance drug properties .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate .
Mechanism of Action
The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(6-(Pyrrolidin-1-yl)pyridine-3-boronic acid): Similar structure but with a boronic acid group instead of methanol.
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine: Similar structure but with an amine group instead of methanol.
Uniqueness: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is unique due to the presence of the methanol group, which can be easily modified to introduce various functional groups. This makes it a valuable intermediate in organic synthesis and drug design .
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBADLNZUDDIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383400 | |
Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-01-0 | |
Record name | 6-(1-Pyrrolidinyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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